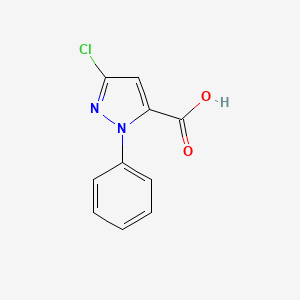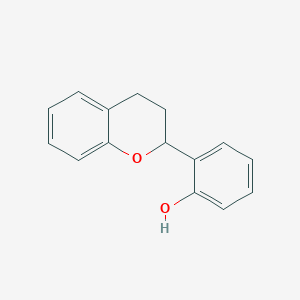![molecular formula C11H14N2OS B11881956 6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidinone core followed by the introduction of ethyl and propyl groups. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base can yield the desired thienopyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at specific positions on the pyrimidine ring .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[3,2-d]pyrimidin-4-anilines: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological properties.
Uniqueness
The presence of ethyl and propyl groups may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H14N2OS |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-3-5-13-7-12-10-9(11(13)14)6-8(4-2)15-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
BHUSXYKIYMTFCT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C(C1=O)C=C(S2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)




![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)



